

Ipatasertib-NH2 Dihydrochloride: A Technical Guide to Synthesis and Purification

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Abstract

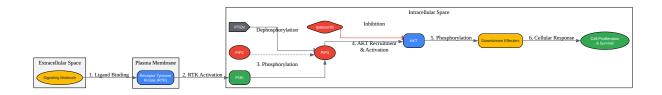
Ipatasertib, a potent and selective inhibitor of the serine/threonine kinase AKT, is a key therapeutic agent under investigation for various cancers. A derivative, Ipatasertib-NH2, serves as a crucial building block for the development of Proteolysis Targeting Chimeras (PROTACs), offering a novel modality for targeted protein degradation. This technical guide provides a comprehensive overview of the synthesis and purification of **Ipatasertib-NH2 dihydrochloride**. It includes a detailed examination of the synthetic pathways, experimental protocols, and data presentation in structured tables. Furthermore, this guide visualizes the pertinent signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical and biological processes.

Introduction to Ipatasertib and the PI3K/AKT Signaling Pathway

Ipatasertib is an orally bioavailable small molecule that inhibits all three isoforms of AKT (AKT1, AKT2, and AKT3), a central node in the PI3K/AKT/mTOR signaling cascade.[1] This pathway is critical for regulating cell proliferation, survival, and metabolism.[1] Hyperactivation of the PI3K/AKT pathway, often due to genetic alterations, is a common feature in many human cancers.[1] By inhibiting AKT, Ipatasertib effectively blocks downstream signaling, leading to reduced tumor cell growth and induction of apoptosis.[2]



The PI3K/AKT signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn activate phosphoinositide 3-kinase (PI3K).[3] PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is activated through phosphorylation.[3] Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell growth and survival.[3] Ipatasertib competitively binds to the ATP-binding pocket of AKT, preventing its kinase activity.[3]



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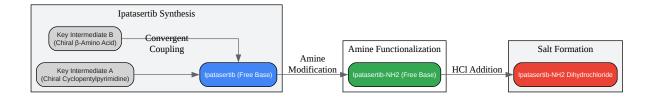
Diagram 1: The PI3K/AKT Signaling Pathway and Ipatasertib's Mechanism of Action.

Synthesis of Ipatasertib-NH2 Dihydrochloride

The synthesis of Ipatasertib is a convergent process, involving the coupling of two key chiral intermediates. The commercial manufacturing process is a ten-step synthesis with eight isolated intermediates. The synthesis of **Ipatasertib-NH2 dihydrochloride** involves a modification of the parent Ipatasertib molecule. Based on the available data, the isopropylamino group of Ipatasertib is replaced by a primary amino group (-NH2). This modification provides a reactive handle for conjugation to other molecules, such as linkers for PROTACs.



The final step in the synthesis is the formation of the dihydrochloride salt, which typically improves the compound's stability and solubility.



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